
2-(2-Methoxy-4-methyl-phenoxy)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-4-methyl-phenoxy)-ethylamine: is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a phenoxy group substituted with a methoxy and a methyl group, attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-4-methylphenol.
Etherification: The phenol is reacted with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(2-methoxy-4-methyl-phenoxy)ethanol.
Amination: The resulting 2-(2-methoxy-4-methyl-phenoxy)ethanol is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-(2-Methoxy-4-methyl-phenoxy)-ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-4-methyl-phenoxy)-acetic acid
- 2-(2-Methoxy-4-methyl-phenoxy)-propylamine
- 2-(2-Methoxy-4-methyl-phenoxy)-butylamine
Uniqueness
2-(2-Methoxy-4-methyl-phenoxy)-ethylamine is unique due to its specific substitution pattern on the phenoxy group and the presence of an ethylamine chain. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Biological Activity
2-(2-Methoxy-4-methyl-phenoxy)-ethylamine, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H17NO3
- CAS Number : 883541-96-6
- Molecular Weight : 223.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Receptor Binding : The compound may act on various receptors, influencing signaling pathways that regulate cellular functions.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory responses and cancer progression, indicating a potential role for this compound in therapeutic applications .
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that the compound can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-468. The growth inhibition (GI50) values for certain derivatives were reported below 10 µM, suggesting potent activity .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Organism | GI50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | < 10 | |
Anticancer | MDA-MB-468 | < 10 | |
Antimicrobial | Staphylococcus aureus | TBD |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound's structure suggests favorable absorption characteristics.
- Distribution : It may be distributed throughout various tissues, impacting its efficacy against targeted diseases.
- Metabolism : Enzymatic pathways involved in the metabolism of similar compounds indicate potential biotransformation processes that could affect its biological activity .
Safety and Toxicity
While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are essential. Current literature lacks detailed toxicity profiles for this compound, necessitating further research to establish safety parameters for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine, and what experimental conditions are critical for reproducibility?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting a substituted phenol derivative with ethylamine precursors under controlled conditions. For example, in a reported synthesis, derivatives of ethyl-2-cyanoacetate were prepared using ethanol as a solvent at 78–80°C for 2 hours . Key parameters include temperature control, solvent selection (e.g., ethanol for polar intermediates), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is recommended to isolate the amine product.
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Structural confirmation requires a combination of techniques:
- NMR : 1H and 13C NMR to identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ethylamine protons (δ 1.2–2.8 ppm).
- IR Spectroscopy : Peaks at ~3300 cm−1 (N-H stretch), ~1250 cm−1 (C-O-C ether stretch), and ~1600 cm−1 (aromatic C=C) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (calculated for C10H15NO2: 181.11 g/mol).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on analogous compounds:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (category 2A eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation if irritation persists .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Key factors include:
- Catalyst Screening : Test bases like K2CO3 or Et3N to enhance nucleophilic substitution efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve reaction rates compared to ethanol .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) to minimize side reactions.
- In-line Analytics : Use TLC or HPLC to monitor intermediate formation and adjust reaction times dynamically.
Q. What strategies are employed to evaluate the pharmacological activity of this compound derivatives?
- In vitro Assays : Screen for receptor binding (e.g., serotonin or adrenergic receptors) using radioligand displacement studies.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy position, ethylamine chain length) and compare bioactivity .
- Metabolic Stability : Assess hepatic microsomal stability to predict in vivo half-life.
Q. How can researchers resolve spectral overlaps in the characterization of structurally similar analogs?
- 2D NMR Techniques : HSQC and HMBC to correlate 1H and 13C signals for ambiguous protons.
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers via exact mass measurements.
- Computational Modeling : Compare experimental IR/NMR data with DFT-predicted spectra .
Q. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be addressed?
- Controlled Replicates : Repeat solubility tests (e.g., in water, ethanol, DCM) under standardized conditions (temperature, purity).
- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with solvents.
- Crystallography : Analyze crystal packing to explain solubility trends (e.g., hydrogen bonding in polar solvents) .
Q. Methodological Notes
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-4-9(13-6-5-11)10(7-8)12-2/h3-4,7H,5-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTUZUDWNUDJGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.